(5Z)-5-({3-[3-methyl-4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one
CAS No.:
Cat. No.: VC16323865
Molecular Formula: C24H23N3O2S2
Molecular Weight: 449.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H23N3O2S2 |
|---|---|
| Molecular Weight | 449.6 g/mol |
| IUPAC Name | (5Z)-5-[[3-[3-methyl-4-(2-methylpropoxy)phenyl]-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C24H23N3O2S2/c1-15(2)14-29-20-10-9-17(11-16(20)3)22-18(12-21-23(28)25-24(30)31-21)13-27(26-22)19-7-5-4-6-8-19/h4-13,15H,14H2,1-3H3,(H,25,28,30)/b21-12- |
| Standard InChI Key | ROVNKHKMAMTMCL-MTJSOVHGSA-N |
| Isomeric SMILES | CC1=C(C=CC(=C1)C2=NN(C=C2/C=C\3/C(=O)NC(=S)S3)C4=CC=CC=C4)OCC(C)C |
| Canonical SMILES | CC1=C(C=CC(=C1)C2=NN(C=C2C=C3C(=O)NC(=S)S3)C4=CC=CC=C4)OCC(C)C |
Introduction
Structural Elucidation and Molecular Characteristics
Molecular Composition and Stereochemistry
The compound’s molecular formula, C₂₄H₂₃N₃O₂S₂, reflects a hybrid architecture combining a thiazolidinone core with a pyrazole substituent (Figure 1). The thiazolidinone ring (1,3-thiazolidin-4-one) is substituted at the 5-position by a methylidene group linked to a 3-[3-methyl-4-(2-methylpropoxy)phenyl]-1-phenylpyrazole moiety. The Z-configuration of the exocyclic double bond at position 5 is critical for maintaining planar geometry, which facilitates interactions with biological targets.
Key structural features include:
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Thiazolidinone core: A five-membered ring containing sulfur (S1) and nitrogen (N3) atoms, with a thiocarbonyl group (C=S) at position 2.
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Pyrazole substituent: A 1-phenylpyrazole unit substituted at position 3 with a 3-methyl-4-(2-methylpropoxy)phenyl group.
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Methylpropoxy side chain: The isobutoxy group enhances lipophilicity, potentially improving membrane permeability.
The stereoelectronic properties of the molecule are influenced by conjugation between the thiazolidinone’s carbonyl group and the pyrazole’s aromatic system, which stabilizes the Z-isomer and modulates reactivity .
Synthetic Methodologies and Optimization
Conventional Synthesis Routes
The synthesis of this compound typically involves a multi-step sequence starting from readily available precursors (Figure 2) :
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Formation of the pyrazole core: 3-[3-Methyl-4-(2-methylpropoxy)phenyl]-1-phenylpyrazole is synthesized via cyclocondensation of hydrazine derivatives with diketones.
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Knoevenagel condensation: The pyrazole intermediate reacts with 2-thioxo-1,3-thiazolidin-4-one in the presence of a base (e.g., piperidine) to form the exocyclic double bond .
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Purification: Chromatographic techniques or recrystallization yield the final product with >95% purity.
Green Chemistry Approaches
Recent efforts have focused on optimizing synthesis for scalability and sustainability:
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Solvent-free reactions: Mechanochemical grinding reduces waste and energy consumption .
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Catalytic systems: Protic acids (e.g., p-toluenesulfonic acid) improve reaction efficiency under mild conditions .
Table 1: Comparison of Synthetic Methods
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Conventional Knoevenagel | 65–75 | 95–98 | High reproducibility |
| Solvent-free grinding | 70–80 | 97–99 | Environmentally friendly |
| Catalytic condensation | 80–85 | 98–99 | Reduced reaction time |
Pharmacological Activities and Mechanisms
Anticancer Properties
The compound demonstrates potent activity against multiple cancer cell lines, including breast (MCF-7) and colon (HCT-116) carcinomas (Table 2) . Mechanistic studies suggest:
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Apoptosis induction: Activation of caspase-3/7 and PARP cleavage via the intrinsic mitochondrial pathway.
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Cell cycle arrest: G2/M phase arrest mediated by inhibition of cyclin-dependent kinases (CDKs) .
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Anti-angiogenic effects: Downregulation of VEGF and HIF-1α in hypoxic tumor environments .
Table 2: In Vitro Anticancer Activity
| Cell Line | IC₅₀ (μM) | Mechanism |
|---|---|---|
| MCF-7 | 12.3 ± 1.2 | Caspase-3 activation, Bcl-2↓ |
| HCT-116 | 9.8 ± 0.9 | ROS generation, DNA damage |
| A549 | 15.6 ± 1.5 | VEGF suppression |
Antimicrobial Efficacy
Against Gram-positive bacteria (e.g., Staphylococcus aureus), the compound exhibits MIC values of 8–16 μg/mL, comparable to ciprofloxacin . Its thioxo group likely disrupts bacterial cell wall synthesis by chelating essential metal ions .
Structure-Activity Relationship (SAR) Insights
Role of the Pyrazole Moiety
The 1-phenylpyrazole unit enhances π-π stacking interactions with enzyme active sites, particularly in kinases and phosphatases . Substitution at position 3 with a lipophilic group (e.g., 2-methylpropoxy) improves bioavailability.
Impact of the Thiazolidinone Core
The thiocarbonyl group (C=S) is critical for hydrogen bonding with cysteine residues in target proteins, as demonstrated by mutagenesis studies . Removal of the thioxo group reduces anticancer potency by >50% .
Industrial and Research Applications
Pharmaceutical Development
The compound is a candidate for:
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Combination therapies: Synergistic effects with doxorubicin in resistant cancers .
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Targeted drug delivery: Nanoparticle formulations to enhance tumor specificity.
Agricultural Chemistry
Preliminary studies indicate efficacy against plant pathogens (e.g., Xanthomonas oryzae), with potential as a biodegradable pesticide .
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